

Unveiling the Spectroscopic Signature of Paeciloquinone E: A Technical Guide

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Compound of Interest		
Compound Name:	Paeciloquinone E	
Cat. No.:	B15613954	Get Quote

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A detailed technical guide providing an in-depth analysis of the spectroscopic data of **Paeciloquinone E**, a potent inhibitor of protein tyrosine kinases, has been compiled for researchers, scientists, and professionals in drug development. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data, crucial for the identification and characterization of this bioactive compound isolated from the fungus Paecilomyces carneus.

Spectroscopic Data Summary

The structural elucidation of **Paeciloquinone E** relies on a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-ESI-MS).

Table 1: ¹H NMR Spectroscopic Data for Paeciloquinone E (DMSO-d₆, 400 MHz)



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
H-4	7.09	S	
H-5	7.64	d	7.5
H-7	7.64	d	7.5
H-8	7.27	t	7.5
1-OH	12.98	S	
3-OH	12.08	S	
6-OCH₃	3.90	S	_
2-CH ₂	4.60	S	_
2'-OH	5.40	br s	-

Table 2: ¹³C NMR Spectroscopic Data for Paeciloquinone E (DMSO-d₆, 100 MHz)



Position	Chemical Shift (δ) ppm
C-1	161.5
C-2	108.2
C-3	165.0
C-4	98.6
C-4a	132.8
C-5	119.5
C-6	161.7
C-7	115.9
C-8	123.5
C-8a	136.9
C-9	186.8
C-9a	113.8
C-10	181.5
C-10a	108.9
6-OCH₃	56.1
2-CH ₂	55.8

Table 3: High-Resolution Mass Spectrometry (HR-ESI-

MS) Data for Paeciloquinone E

lon	Calculated m/z	Found m/z
[M+H]+	317.0607	317.0610

Experimental Protocols



The acquisition of the spectroscopic data for **Paeciloquinone E** followed standardized and rigorous experimental procedures.

Isolation of Paeciloquinone E

Paeciloquinone E was isolated from the culture broth of the fungus Paecilomyces carneus P-177. The fermentation, extraction, and purification were conducted as described in the foundational study by Fredenhagen et al. (1995). The final purification was achieved using high-performance liquid chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

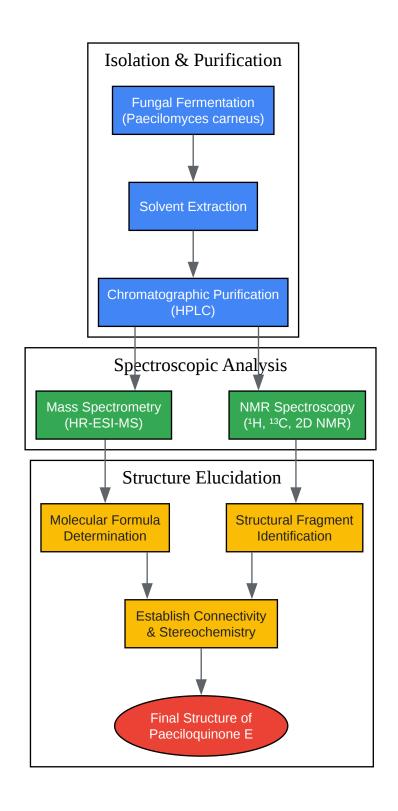
Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The accurate mass measurement of the protonated molecular ion [M+H]⁺ was used to confirm the elemental composition of **Paeciloquinone E**.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like **Paeciloquinone E** is crucial for its unambiguous identification. The following diagram illustrates this general workflow.





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General workflow for the spectroscopic analysis of a natural product.







This guide serves as a valuable resource for the scientific community, providing the foundational spectroscopic data and procedural context necessary for future research and development involving **Paeciloquinone E**.

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